molecular formula C26H21N3O4S2 B2732178 methyl (2Z)-3-(2-methoxyethyl)-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 864975-33-7

methyl (2Z)-3-(2-methoxyethyl)-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2732178
CAS No.: 864975-33-7
M. Wt: 503.59
InChI Key: PSIYKUBEIQKXHJ-SGEDCAFJSA-N
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Description

This compound is a benzothiazole derivative featuring a quinoline-thiophene hybrid scaffold. Key structural elements include:

  • Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms, known for its role in medicinal chemistry due to bioactivity in antimicrobial, anticancer, and anti-inflammatory agents .
  • (2Z)-Configuration: The Z-isomer of the imino group ensures specific spatial orientation, influencing binding affinity and selectivity .
  • Methoxyethyl and methyl ester substituents: These groups modulate solubility and metabolic stability, critical for pharmacokinetics .

Properties

IUPAC Name

methyl 3-(2-methoxyethyl)-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S2/c1-32-12-11-29-21-10-9-16(25(31)33-2)14-23(21)35-26(29)28-24(30)18-15-20(22-8-5-13-34-22)27-19-7-4-3-6-17(18)19/h3-10,13-15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIYKUBEIQKXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-3-(2-methoxyethyl)-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological profiles, drawing from various studies to provide a comprehensive overview.

Structural Features

The compound features several key structural components:

  • Benzothiazole and Thiazole Moieties : These heterocyclic rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
  • Quinoline Derivative : The presence of a quinoline structure contributes to the compound's pharmacological potential.
  • Methoxyethyl Side Chain : This substituent may enhance solubility and bioavailability.

Molecular Formula and Weight

The molecular formula of the compound is C21H22N2O4SC_{21}H_{22}N_2O_4S, with a molecular weight of approximately 398.48 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar thiazole and quinoline structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the thiazole ring may enhance this activity by interfering with bacterial cell wall synthesis or function.

Anticancer Properties

The benzothiazole scaffold has been linked to anticancer activities. Compounds containing this moiety have been reported to inhibit tumor cell proliferation in various cancer types. For example, thiazole derivatives have demonstrated cytotoxic effects in human breast cancer cells . The specific activity of this compound against cancer cell lines remains an area for further investigation.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes involved in disease pathways. For example, thiazole derivatives have shown promise in inhibiting acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antimicrobial Testing : In a study assessing the antimicrobial efficacy of related compounds, it was found that modifications to the thiazole moiety significantly affected activity against gram-positive bacteria. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Cytotoxicity Assays : A cytotoxicity assay conducted on human cancer cell lines revealed that compounds with similar structural features inhibited cell growth effectively. The results indicated IC50 values in the nanomolar range for certain derivatives, suggesting a high potential for therapeutic applications .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibitory effects on breast cancer cells
Enzyme InhibitionPotential inhibition of acetylcholinesterase

Future Directions

Further research is necessary to elucidate the precise mechanisms of action for this compound. Investigations should focus on:

  • In vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To understand how the compound interacts with specific biological targets.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of benzothiazole and quinoline exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the thiophene moiety enhances the biological activity by improving the compound's interaction with cellular targets.

Case Study:
A study demonstrated that similar compounds showed selective toxicity towards breast cancer cells while sparing normal cells, suggesting a mechanism that could be exploited for targeted cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Compounds containing benzothiazole and quinoline structures have been reported to exhibit activity against a range of bacterial and fungal pathogens.

Research Findings:
In vitro studies revealed that derivatives with similar structures displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development into new antibiotics .

Organic Photovoltaics

The unique electronic properties of methyl (2Z)-3-(2-methoxyethyl)-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate make it a candidate for use in organic photovoltaic devices.

Application Insight:
Research has shown that compounds with similar structural motifs can enhance charge transport and light absorption in organic solar cells, leading to improved efficiency . This suggests that the compound could contribute to advancements in renewable energy technologies.

Dye-Sensitized Solar Cells

The compound's ability to act as a dye in dye-sensitized solar cells (DSSCs) is another area of interest. Its structural features allow for effective light harvesting and electron injection into the semiconductor layer.

Performance Metrics:
Initial tests indicate that incorporating such compounds into DSSCs can lead to higher conversion efficiencies compared to traditional dyes, making them a focus for future research in solar energy applications .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor is being explored in biochemical research. It may interact with specific enzymes involved in disease processes, providing a pathway for therapeutic intervention.

Example:
Inhibitors targeting protein kinases have shown promise in treating various diseases, including cancer and neurodegenerative disorders. The structure of this compound suggests it could bind effectively to kinase active sites, warranting further investigation .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development.

Research Approach:
Studies utilizing molecular docking simulations can provide insights into how this compound interacts with biological macromolecules at the molecular level, aiding in the design of more effective analogs .

Comparison with Similar Compounds

Key Observations :

  • Quinoline vs. Pyrimidine/Indoline Cores: The quinoline-thiophene system in the target compound may offer superior π-π stacking interactions compared to pyrimidine or indoline cores, enhancing binding to hydrophobic enzyme pockets .
  • Substituent Impact : The methoxyethyl group in the target compound likely improves membrane permeability relative to the nitro group in Compound 40 , while the methyl ester may confer better metabolic stability than carboxylic acid derivatives .

Crystallographic and Conformational Analysis

  • Ring Puckering: The thiophene and benzothiazole rings likely exhibit non-planar conformations, as observed in similar heterocycles (e.g., cyclopentane derivatives ). Such puckering may influence crystal packing and solubility .
  • Hydrogen Bonding: The carbonylimino group can act as a hydrogen-bond acceptor, analogous to patterns seen in triazole derivatives . This feature may enhance stability in solid-state formulations .

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